

# Technical Guide: N-(3,5-Dimethyladamantan-1-yl)acetamide (CAS 19982-07-1)

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## Compound of Interest

Compound Name: N-(3,5-Dimethyladamantan-1-yl)acetamide

Cat. No.: B132371

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## Introduction

**N-(3,5-Dimethyladamantan-1-yl)acetamide**, also known as N-Acetyl Memantine, is a key synthetic intermediate in the production of Memantine.[1][2][3] Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate to severe Alzheimer's disease.[4] The purity and characterization of **N-(3,5-Dimethyladamantan-1-yl)acetamide** are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical properties, synthesis, and analysis.

While **N-(3,5-Dimethyladamantan-1-yl)acetamide** is primarily recognized as a precursor to Memantine, it is also designated as "Memantine Hydrochloride - Impurity F," highlighting its importance in the quality control of the final drug product.[5] A material safety data sheet has indicated that the compound is not bioactive; however, detailed toxicological and pharmacological studies are not readily available in the public domain.

## Chemical and Physical Properties

**N-(3,5-Dimethyladamantan-1-yl)acetamide** is a white solid with the molecular formula  $C_{14}H_{23}NO$  and a molecular weight of 221.34 g/mol.[2][3] Its structural and physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	19982-07-1	[6]
Molecular Formula	C <sub>14</sub> H <sub>23</sub> NO	[3]
Molecular Weight	221.34 g/mol	
Melting Point	110-111 °C	[6]
Boiling Point	348.5 ± 9.0 °C (Predicted)	[6]
Density	1.05 g/cm <sup>3</sup>	[6]
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly)	
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[6]

## Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide

The most common method for synthesizing **N-(3,5-Dimethyladamantan-1-yl)acetamide** is through a Ritter-type reaction. This involves the reaction of a 3,5-dimethyladamantane derivative with a nitrile in the presence of a strong acid.

### Synthesis from 3,5-Dimethyl-1-adamantanol

One documented synthesis route starts from 3,5-Dimethyl-1-adamantanol.[7]

Experimental Protocol:

- To a suitable reaction vessel, add 1.00 g (5.50 mmol) of 3,5-dimethyl-1-adamantanol and 0.46 g (11.1 mmol) of acetonitrile.
- Add 9.61 g of homotrimethylbenzene as a solvent and mix thoroughly.
- Slowly add 1.12 g (11.1 mmol) of 97% concentrated sulfuric acid dropwise to the mixture.

- Stir the reaction mixture at a constant temperature of 30°C for 3 hours.
- Upon completion of the reaction, quench by adding 6.09 g of water.
- Separate the aqueous phase to obtain a homotrimethylbenzene solution of **N-(3,5-Dimethyladamantan-1-yl)acetamide**. The reported reaction yield for this step is 80.4%.<sup>[7]</sup>

## Synthesis from 1-Bromo-3,5-dimethyladamantane

Another common starting material is 1-bromo-3,5-dimethyladamantane.

Experimental Protocol:

- In a reaction vessel, combine 1-bromo-3,5-dimethyladamantane with acetamide.
- Heat the reaction mixture to 130-140°C for 3 to 5 hours.
- Cool the mixture to 80-85°C and add toluene.
- Stir for 1 hour, then add water and continue stirring for another hour.
- Filter the mixture and wash with toluene.
- Separate the organic layer and distill off the toluene to yield **N-(3,5-Dimethyladamantan-1-yl)acetamide**.

## Conversion to Memantine

**N-(3,5-Dimethyladamantan-1-yl)acetamide** is subsequently hydrolyzed to yield Memantine.

Experimental Protocol:

- To the **N-(3,5-Dimethyladamantan-1-yl)acetamide** obtained from the synthesis step, add sodium hydroxide and diethylene glycol.
- Heat the mixture to 155-170°C and maintain for 10 hours.
- Cool the reaction to 80-85°C and add water over 1 hour.

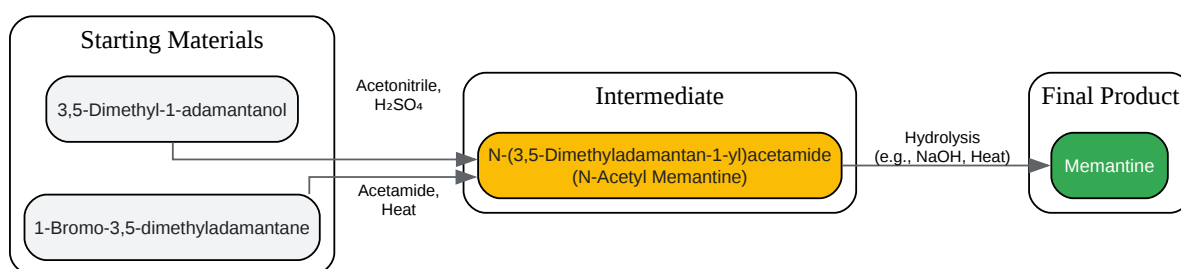
- The resulting product is Memantine base, which can then be converted to its hydrochloride salt. A reported yield for the hydrolysis of 1-acetamido-3,5-dimethyladamantane to memantine is 96.2%.<sup>[7]</sup>

## Analytical Methods

The purity of **N-(3,5-Dimethyladamantan-1-yl)acetamide** and the progress of its synthesis and subsequent conversion to Memantine are typically monitored by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). These techniques are crucial for identifying and quantifying the desired product as well as any impurities.

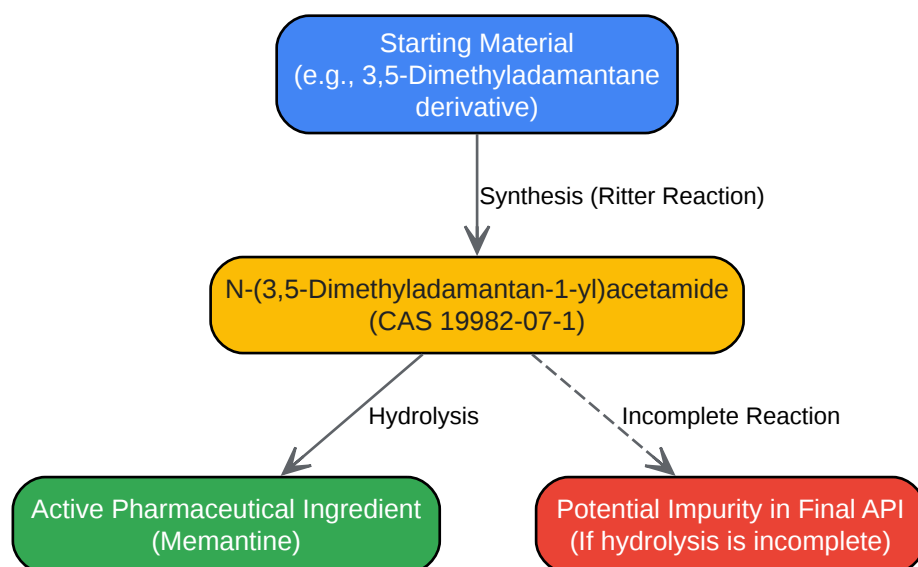
## Logical Relationships and Workflows

The following diagrams illustrate the synthesis pathway and the role of **N-(3,5-Dimethyladamantan-1-yl)acetamide**.



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Caption: Synthesis workflow for Memantine highlighting the intermediate role of **N-(3,5-Dimethyladamantan-1-yl)acetamide**.



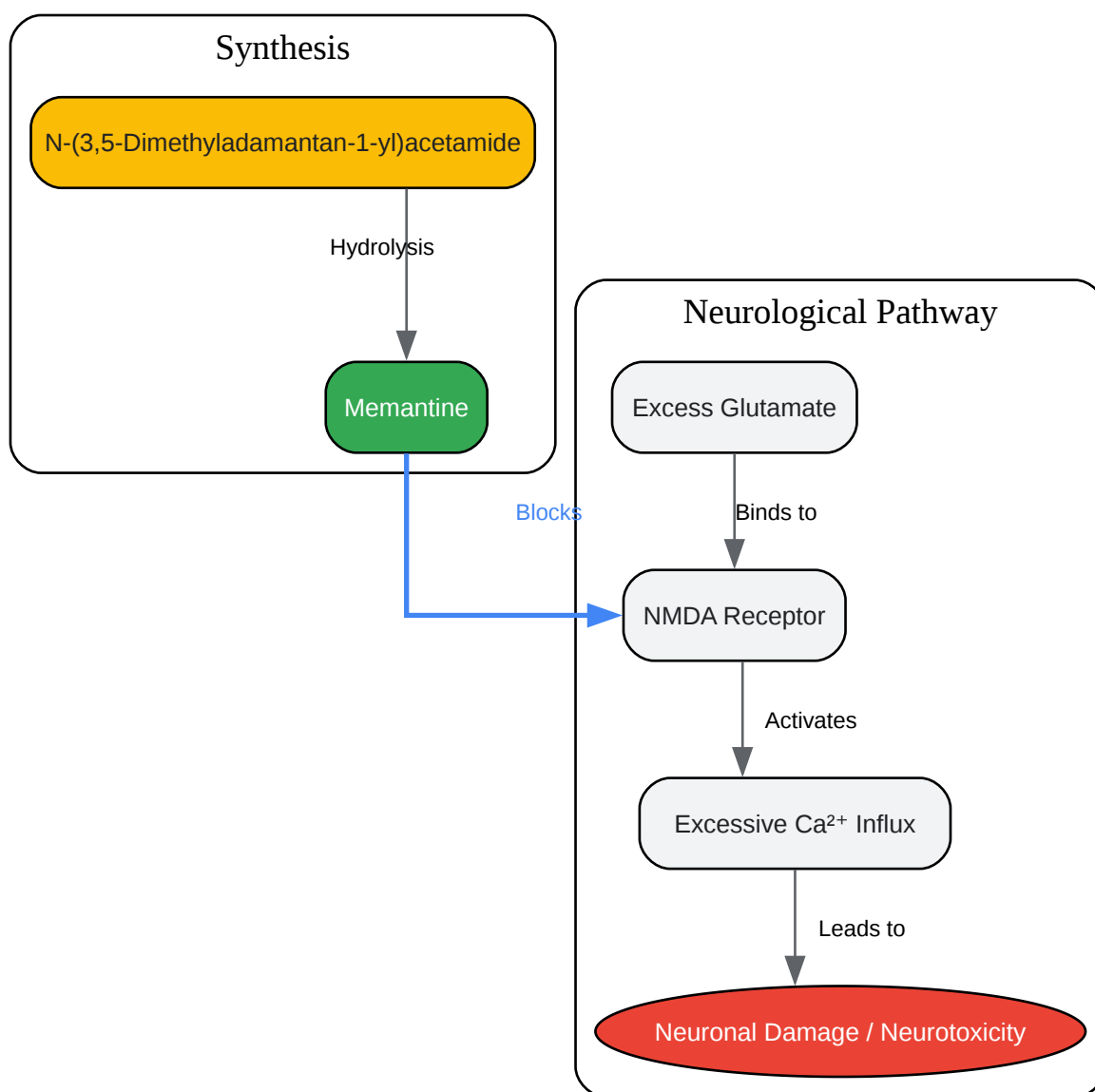
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Caption: Logical relationship between starting materials, the intermediate, the final product, and potential impurities.

## Biological Context: Role as a Precursor to an NMDA Receptor Antagonist

**N-(3,5-Dimethyladamantan-1-yl)acetamide**'s primary relevance in a biological context is as the immediate precursor to Memantine. Memantine exerts its therapeutic effect by acting as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overstimulation of NMDA receptors by the neurotransmitter glutamate is implicated in the neurotoxicity seen in Alzheimer's disease.

The following diagram illustrates the simplified signaling pathway affected by Memantine.



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Caption: Simplified mechanism of action of Memantine, the product derived from **N-(3,5-Dimethyladamantan-1-yl)acetamide**.

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